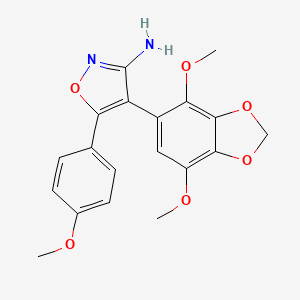![molecular formula C13H10F3N3O B11058159 1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11058159.png)
1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a phenyl group and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions. One common method includes the cyclocondensation of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form pyrazolo[3,4-b]pyridine derivatives . These derivatives can then undergo further reactions, such as cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate, to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
- **1-(3-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one
- **1-(4-Ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one
Uniqueness: 1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C13H10F3N3O |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
1-phenyl-4-(trifluoromethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)10-6-11(20)18-12-9(10)7-17-19(12)8-4-2-1-3-5-8/h1-5,7,10H,6H2,(H,18,20) |
InChI Key |
SPTDHEQKLRDLEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N'~1~-(4-nitrophenyl)acetohydrazide](/img/structure/B11058076.png)
![2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B11058081.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11058086.png)
![2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11058099.png)
![Ethyl 2-({[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11058104.png)
![4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole](/img/structure/B11058108.png)
![2-methyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B11058110.png)
![3,3-diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B11058127.png)
![N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}dibenzo[b,d]furan-4-carboxamide](/img/structure/B11058133.png)
![Ethyl (2-methoxy-4-{[3-(4-methoxyphenyl)propanoyl]amino}phenyl)carbamate](/img/structure/B11058138.png)
![2-Amino-1'-benzyl-4,4-dimethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,4'-piperidine]-1,5-dicarbonitrile](/img/structure/B11058149.png)
![3-(4-methoxyphenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11058152.png)

![3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058156.png)
